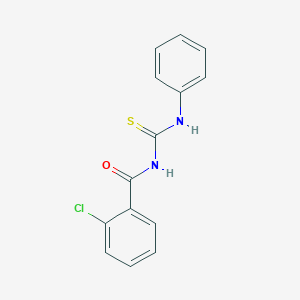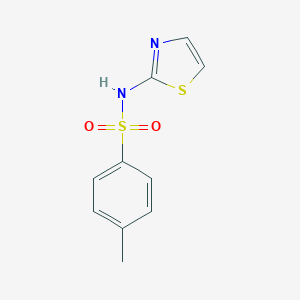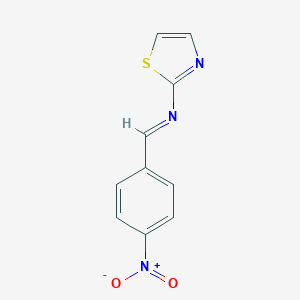
N-(2-chlorobenzoyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzoyl)-N'-phenylthiourea (CBPT) is a chemical compound that has been extensively researched for its potential applications in various fields. CBPT is a thiourea derivative and is widely used in pharmaceutical and agricultural industries due to its unique properties.
Applications De Recherche Scientifique
N-(2-chlorobenzoyl)-N'-phenylthiourea has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-tumor, anti-inflammatory, and antimicrobial properties. In agriculture, this compound has been used as a plant growth regulator and as a fungicide. In environmental science, this compound has been used as a probe for studying the binding of thiourea derivatives to proteins.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzoyl)-N'-phenylthiourea is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of enzymes such as tyrosinase and urease. This compound has also been shown to bind to proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. This compound has also been shown to have antimicrobial activity against various bacteria and fungi. In animal studies, this compound has been shown to reduce tumor growth and improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzoyl)-N'-phenylthiourea has several advantages for lab experiments. It is easy to synthesize and is readily available. This compound has also been extensively studied, making it a well-characterized compound. However, this compound has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzoyl)-N'-phenylthiourea. One potential area of research is the development of this compound derivatives with improved biological activity. Another area of research is the study of this compound's effects on the immune system. Additionally, the use of this compound as a plant growth regulator and as a probe for studying protein binding could also be further explored.
Conclusion:
In conclusion, this compound is a thiourea derivative that has been extensively studied for its potential applications in various fields. This compound has anti-tumor, anti-inflammatory, and antimicrobial properties, and has been used as a plant growth regulator and as a probe for studying protein binding. This compound has several advantages for lab experiments, but its mechanism of action is not fully understood. Future research on this compound could lead to the development of new drugs and the discovery of new biological pathways.
Méthodes De Synthèse
N-(2-chlorobenzoyl)-N'-phenylthiourea can be synthesized by reacting 2-chlorobenzoyl chloride with phenylthiourea in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. This method is simple and cost-effective, making this compound easily accessible for research purposes.
Propriétés
Formule moléculaire |
C14H11ClN2OS |
|---|---|
Poids moléculaire |
290.8 g/mol |
Nom IUPAC |
2-chloro-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11ClN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) |
Clé InChI |
WDLBBMBZEIPQEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Synonymes |
N-(2-chloro benzoyl)-N'-phenylthiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)